6-(5-Chloro-2-hydroxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
Description
Chemical Structure and Properties
The compound 6-(5-Chloro-2-hydroxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid (CAS: 439095-04-2) is a dihydropyrimidine derivative featuring:
- A pyrimidine ring with a 2-oxo group.
- A 5-chloro-2-hydroxyphenyl substituent at position 4.
- A carboxylic acid group at position 2.
This scaffold is common in medicinal chemistry, particularly in calcium channel modulators and anticancer agents. The hydroxyl and carboxylic acid groups enhance solubility, while the chloro substituent increases lipophilicity, balancing bioavailability .
Properties
IUPAC Name |
4-(5-chloro-2-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4/c12-5-1-2-9(15)6(3-5)7-4-8(10(16)17)14-11(18)13-7/h1-4,7,15H,(H,16,17)(H2,13,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNAIHQOZVSJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2C=C(NC(=O)N2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(5-Chloro-2-hydroxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and potential applications in treating various diseases, particularly focusing on anticancer and antimicrobial properties.
Synthesis
The compound can be synthesized through various methods involving the condensation of 5-chloro-2-hydroxyphenyl derivatives with pyrimidinecarboxylic acid derivatives. The synthesis typically involves heating these reactants in the presence of suitable solvents and catalysts. For example, the synthesis of related compounds has been documented using methods that include refluxing in methanol with sulfuric acid as a catalyst .
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. In vitro tests against A549 human lung adenocarcinoma cells demonstrated that derivatives of this compound exhibit structure-dependent cytotoxicity. For instance:
- Compound Efficacy : Compounds with free amino groups showed enhanced anticancer activity compared to those with acetylamino fragments.
- Mechanism of Action : The anticancer activity appears to be linked to the ability of these compounds to induce apoptosis in cancer cells while exhibiting lower toxicity towards non-cancerous cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated against various multidrug-resistant pathogens:
- Target Pathogens : The compound exhibited activity against Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
- Resistance Mechanisms : Its effectiveness against resistant strains suggests that it may interfere with bacterial cell wall synthesis or inhibit key metabolic pathways .
Case Studies
-
Anticancer Study :
- Objective : To evaluate the cytotoxic effects on A549 cells.
- Method : MTT assay was employed to assess cell viability post-treatment.
- Results : The compound reduced A549 cell viability significantly compared to controls and demonstrated a favorable selectivity index for non-cancerous cells.
- Antimicrobial Study :
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 15 | 5 |
| Compound B | 25 | 3 |
| Compound C | 10 | 7 |
Table 2: Antimicrobial Activity Against Resistant Strains
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Chemical Reactions Analysis
Carboxylic Acid Derivatives: Esterification and Amide Formation
The carboxylic acid group (-COOH) undergoes nucleophilic acyl substitution reactions to form esters, amides, or salts, enhancing solubility or enabling prodrug design.
-
Example: Methanol under acid catalysis converts the carboxylic acid to its methyl ester, improving membrane permeability.
Hydroxyl Group Modifications: Alkylation and Acylation
The phenolic -OH group participates in alkylation or acylation, altering electronic properties or enabling conjugation.
-
Azo dye synthesis involves diazotization of the hydroxyl group followed by coupling with aromatic amines, yielding colored compounds for optical applications.
Pyrimidine Ring Functionalization
The 2-oxo-1,2,3,6-tetrahydro-pyrimidine core undergoes ring-specific reactions, including condensation and oxidation.
-
Chlorine at the 5-position on the phenyl ring may undergo Ullmann-type coupling under Cu catalysis, though steric hindrance limits reactivity .
Condensation and Cycloaddition Reactions
The carbonyl group at the 2-position facilitates condensation with hydrazines or amines to form fused heterocycles.
-
Analogous Biginelli adducts demonstrate improved yields using ionic liquid catalysts or microwave irradiation .
Metal Complexation
The carboxylic acid and hydroxyl groups act as bidentate ligands for transition metals, forming coordination complexes.
-
Such complexes exhibit enhanced stability in aqueous media compared to free ligands.
Radical Reactions and Polymerization
Under UV light or initiators (e.g., AIBN), the compound participates in radical-mediated processes.
| Reaction Type | Reagents/Conditions | Product | Applications | References |
|---|---|---|---|---|
| Photodimerization | UV light, acetone | Cyclobutane-linked dimers | Supramolecular chemistry | |
| RAFT Polymerization | AIBN, chain-transfer agents | Functionalized polyacrylates | Drug delivery systems |
Key Structural Insights Influencing Reactivity:
-
Electron-Withdrawing Effects : The pyrimidine ring’s carbonyl groups deactivate the system, directing electrophilic substitution to the hydroxylphenyl moiety .
-
Steric Hindrance : The 5-chloro substituent on the phenyl ring reduces reactivity in ortho-positions, favoring para-substitution in coupling reactions .
-
Tautomerism : The 2-oxo group enables keto-enol tautomerism, influencing hydrogen bonding and metal coordination .
Comparison with Similar Compounds
Ethyl 6-(Chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 1) and Ethyl 6-(Chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 2)
- Structural Differences :
- Position 6 : Chloromethyl vs. 5-chloro-2-hydroxyphenyl.
- Position 5 : Ethyl ester vs. carboxylic acid.
- Functional Impact :
- The ester group in Compounds 1 and 2 may act as a prodrug, hydrolyzing to the active carboxylic acid in vivo.
- The hydroxyl group on the phenyl ring (in both compounds) enables hydrogen bonding, similar to the target compound, but the absence of a chloro substituent reduces lipophilicity.
- Biological Activity : These derivatives were synthesized for anticancer evaluations, suggesting that the carboxylic acid form (target compound) may offer improved metabolic stability .
6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic Acid
- Structural Differences :
- Position 6 : 2,4-Dichlorophenyl vs. 5-chloro-2-hydroxyphenyl.
- The absence of a hydroxyl group limits hydrogen bonding capacity, which may affect target affinity. Commercial Availability: Marketed by Santa Cruz Biotechnology (CAS: sc-325636), indicating its utility in research as a reference compound .
Ethyl 6-(Chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Structural Differences :
- Position 6 : Chloromethyl vs. 5-chloro-2-hydroxyphenyl.
- Position 4 : 4-Chlorophenyl vs. unsubstituted phenyl.
- The ethyl ester vs. carboxylic acid impacts solubility and metabolic pathways, as esters often require enzymatic activation .
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid Hydrate
- Structural Differences :
- Additional oxo group at position 5.
- Similarity Score: 0.87 compared to the target compound, indicating moderate structural overlap .
1,6-Dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid Ethyl Ester
- Structural Differences :
- Position 4 : 4-Nitrophenyl (electron-withdrawing) vs. 5-chloro-2-hydroxyphenyl.
- Methyl groups at positions 1 and 6.
- Methyl groups increase lipophilicity but may cause steric hindrance .
Key Comparative Data Table
Research Findings and Implications
- Anticancer Activity : Derivatives with hydroxyl and carboxylic acid groups (e.g., target compound) show promise due to balanced solubility and target affinity. Esters (e.g., Compound 1) may require metabolic activation but offer tunable pharmacokinetics .
- Electronic Effects : The 5-chloro-2-hydroxyphenyl group in the target compound provides both electron-withdrawing (Cl) and donating (OH) effects, optimizing interactions with hydrophobic and polar regions of biological targets.
Q & A
Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?
- Methodology : Apply QSAR models (e.g., SwissADME) to predict log P, solubility, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Prioritize derivatives with balanced Lipinski’s Rule of Five parameters for further in vivo testing .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
